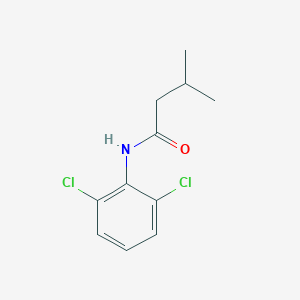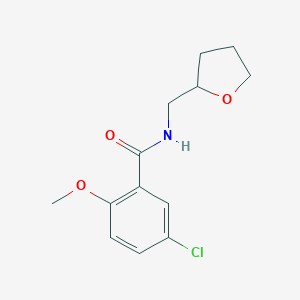
2,4-dimethoxy-N-(3-methoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(3-methoxypropyl)benzamide, also known as DMPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. DMPB is a benzamide derivative that has shown promising results in various studies as a potential drug candidate for the treatment of different diseases.
Mécanisme D'action
The exact mechanism of action of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide is not fully understood, but it is believed that it exerts its pharmacological effects by modulating various molecular targets in the body. 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways. Additionally, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to inhibit the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various cell types. 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has also been shown to inhibit the activity of COX-2 and PKC, which are involved in the production of inflammatory mediators and cellular signaling pathways, respectively. Additionally, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethoxy-N-(3-methoxypropyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, and its purity can be confirmed using analytical techniques such as NMR and HPLC. Additionally, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to exhibit promising pharmacological activity in various studies, which makes it a potential drug candidate for the treatment of different diseases. However, one limitation is that the exact mechanism of action of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide is not fully understood, which makes it difficult to design experiments to study its pharmacological effects. Additionally, the potential side effects of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide on the body have not been fully investigated, which limits its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of different diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, future studies could focus on elucidating the exact mechanism of action of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide and identifying its molecular targets in the body. Another direction is to investigate the potential side effects of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide on the body, which could help to determine its safety as a therapeutic agent. Finally, future studies could focus on optimizing the synthesis method of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide to improve its yield and purity.
Méthodes De Synthèse
2,4-dimethoxy-N-(3-methoxypropyl)benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxypropylamine to yield the final product, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide. The synthesis of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been reported in various research articles, and the purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo studies. 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been studied for its potential as a radioprotective agent, which can protect the body from the harmful effects of radiation exposure.
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C13H19NO4/c1-16-8-4-7-14-13(15)11-6-5-10(17-2)9-12(11)18-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
Clé InChI |
BWVRZQXXMGGPBP-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canonique |
COCCCNC(=O)C1=C(C=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)


![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)





![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

